3,6-diiodo-9H-carbazole

Organic Synthesis Halogenation Carbazole Chemistry

3,6-Diiodo-9H-carbazole (CAS 57103-02-3, molecular formula C12H7I2N, molecular weight 419.00 g/mol) is a halogenated carbazole derivative bearing two iodine substituents at the 3- and 6-positions of the fused tricyclic carbazole core. The compound is a solid at room temperature (melting point 205.0–209.0 °C) and exhibits a nearly planar aromatic ring system (RMS deviation: 0.0272 Å) as confirmed by single-crystal X-ray diffraction.

Molecular Formula C12H7I2N
Molecular Weight 419.00 g/mol
CAS No. 57103-02-3
Cat. No. B1661987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-diiodo-9H-carbazole
CAS57103-02-3
Molecular FormulaC12H7I2N
Molecular Weight419.00 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1I)C3=C(N2)C=CC(=C3)I
InChIInChI=1S/C12H7I2N/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H
InChIKeyPECAOKZHORDWAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3,6-Diiodo-9H-carbazole (CAS 57103-02-3) for OLED and Photovoltaic Synthesis: Technical Baseline


3,6-Diiodo-9H-carbazole (CAS 57103-02-3, molecular formula C12H7I2N, molecular weight 419.00 g/mol) is a halogenated carbazole derivative bearing two iodine substituents at the 3- and 6-positions of the fused tricyclic carbazole core [1]. The compound is a solid at room temperature (melting point 205.0–209.0 °C) [2] and exhibits a nearly planar aromatic ring system (RMS deviation: 0.0272 Å) as confirmed by single-crystal X-ray diffraction [3]. The iodine substituents provide a synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) and impart heavy-atom effects relevant to spin-orbit coupling in optoelectronic materials [1]. The compound is sparingly soluble in water but soluble in common organic solvents (e.g., DMF, THF, dichloromethane) [4].

Why 3,6-Diiodo-9H-carbazole Cannot Be Replaced by In-Class Halogenated Carbazole Analogs


The 3,6-diiodo substitution pattern on the carbazole core defines a unique reactivity and optoelectronic profile that is not interchangeable with 3,6-dibromo-, 3,6-dichloro-, or 2,7-dihalogenated carbazoles. The C–I bond exhibits markedly lower bond dissociation energy and higher leaving-group propensity compared to C–Br or C–Cl, enabling cross-coupling reactions under milder conditions and with different selectivity [1]. Furthermore, the iodine atoms introduce a heavy-atom effect that enhances spin-orbit coupling, a critical parameter for thermally activated delayed fluorescence (TADF) emitters and phosphorescent hosts in OLEDs [2]. In contrast, 3,6-dibromo-9H-carbazole requires more forcing conditions for cross-coupling and does not provide the same degree of spin-orbit enhancement [1]. The 2,7-dihalogenated isomers require a distinct, multi-step synthetic route and yield regioisomeric products with different electronic properties [1]. The quantitative evidence below substantiates why 3,6-diiodo-9H-carbazole is the preferred precursor for specific high-value applications.

Quantitative Differentiation of 3,6-Diiodo-9H-carbazole Against Closest Analogs: Synthesis, Crystallography, and Device-Relevant Performance


Direct Comparison of Synthetic Yield: 3,6-Diiodo-9H-carbazole via Tucker Iodination

In a representative synthesis, 3,6-diiodo-9H-carbazole was obtained in 78% yield (4.67 mmol, 1.956 g) from 9H-carbazole using potassium iodide and potassium iodate in acetic acid at 110 °C [1]. This yield is comparable to or exceeds that reported for 3,6-dibromo-9H-carbazole synthesized via N-bromosuccinimide (NBS) bromination, which often yields 70–75% after purification [2]. The high yield and straightforward purification of the diiodo derivative underscore its preparative advantage for large-scale material synthesis.

Organic Synthesis Halogenation Carbazole Chemistry

Solid-State Planarity and Intermolecular Interactions: Crystal Structure Comparison

Single-crystal X-ray diffraction reveals that the carbazole ring system in 3,6-diiodo-9H-carbazole is essentially planar (RMS deviation = 0.0272 Å) [1]. The C–I bonds are angled at 3.9(2)° and 1.1(2)° relative to the benzene ring planes [1]. In contrast, the analogous 3,6-dibromo-9H-carbazole exhibits a slightly larger RMS deviation of ~0.035 Å and C–Br bond angles of ~2.5°, indicating greater out-of-plane distortion [2]. The increased planarity of the diiodo derivative favors more efficient π–π stacking in the solid state, a key parameter for charge transport in organic semiconductors [2].

Crystal Engineering Supramolecular Chemistry Halogen Bonding

Enhanced Molar Extinction Coefficient in Dye-Sensitized Solar Cell Sensitizers

In a direct comparative study, organic dyes incorporating a dendritic 3,6-diiodocarbazole donor unit exhibited a significantly higher molar extinction coefficient (ε) in the visible region compared to dyes based on unsubstituted carbazole [1]. Specifically, the diiodocarbazole-based dye showed an ε of ~45,000 M⁻¹ cm⁻¹ at the absorption maximum, whereas the carbazole-based analogue exhibited ~35,000 M⁻¹ cm⁻¹ under identical conditions [1]. The diiodocarbazole incorporation also suppressed charge recombination with the electrolyte, leading to improved photovoltaic performance [1].

Dye-Sensitized Solar Cells Photovoltaics Organic Dyes

Cross-Coupling Reactivity: C–I vs. C–Br Bond Strength and Catalytic Turnover

The C–I bond in 3,6-diiodo-9H-carbazole exhibits a bond dissociation energy (BDE) of approximately 55–60 kcal/mol, compared to ~70–75 kcal/mol for the C–Br bond in 3,6-dibromo-9H-carbazole [1]. This lower BDE enables Suzuki-Miyaura cross-coupling reactions to proceed at lower temperatures (e.g., 60–80 °C vs. 90–110 °C) and with reduced catalyst loadings (0.5–1 mol% Pd vs. 2–5 mol% Pd) [1]. Consequently, 3,6-diiodo-9H-carbazole demonstrates faster reaction kinetics and higher turnover numbers (TONs) under identical conditions, as evidenced by quantitative product yields >90% within 2 hours for the diiodo compound versus ~80% in 4 hours for the dibromo analog [2].

Cross-Coupling Suzuki-Miyaura Palladium Catalysis

Regioselective Functionalization: Orthogonal Reactivity of 3,6-Diiodo- vs. 2,7-Dibromo-carbazole

The 3,6-diiodo substitution pattern in 3,6-diiodo-9H-carbazole allows for orthogonal functionalization strategies that are not feasible with 2,7-dihalogenated isomers [1]. Specifically, 3,6-diiodo-9H-carbazole can undergo sequential cross-coupling at the 3- and 6-positions using different arylboronic acids, enabling the synthesis of unsymmetrical 3,6-diarylcarbazoles with tailored electronic properties [1]. In contrast, the 2,7-dibromo-9H-carbazole isomer requires a distinct synthetic pathway starting from 4,4'-dibromo-1,1'-biphenyl, and its cross-coupling products exhibit different conjugation and frontier orbital energies [1]. The 3,6-diiodo precursor therefore provides access to a distinct library of OLED host and emitter materials that cannot be readily prepared from the 2,7-isomer.

Regioselective Synthesis OLED Materials Carbazole Derivatives

Procurement-Driven Application Scenarios for 3,6-Diiodo-9H-carbazole


Synthesis of High-Efficiency TADF OLED Emitters via Suzuki-Miyaura Cross-Coupling

Leverage the low C–I bond dissociation energy (55–60 kcal/mol) of 3,6-diiodo-9H-carbazole to perform room-temperature or mild-heating Suzuki-Miyaura cross-couplings with arylboronic acids, yielding 3,6-diarylcarbazole derivatives that serve as thermally activated delayed fluorescence (TADF) emitters or host materials. The heavy-atom effect of iodine enhances spin-orbit coupling, facilitating efficient reverse intersystem crossing (RISC) in TADF devices. This application is supported by the compound's superior cross-coupling reactivity and regiospecificity compared to dibromo analogs [1].

Development of Dendritic Donor Dyes for Dye-Sensitized Solar Cells (DSSCs)

Employ 3,6-diiodo-9H-carbazole as a building block to construct dendritic donor units for metal-free organic sensitizers in DSSCs. The diiodocarbazole core enhances the molar extinction coefficient by approximately 28% relative to unsubstituted carbazole and suppresses detrimental charge recombination at the TiO2/dye/electrolyte interface. This directly addresses key performance bottlenecks in DSSC technology, enabling higher photocurrents and improved power conversion efficiencies [1].

Preparation of Regiospecifically Functionalized Carbazole Polymers for Hole-Transport Layers

Utilize the 3,6-diiodo substitution pattern to synthesize linear or cross-linked poly(3,6-carbazole)s via Yamamoto or Suzuki polycondensation. The resulting polymers exhibit high hole mobility and thermal stability, making them suitable for hole-transport layers (HTLs) in perovskite solar cells and OLEDs. The planar carbazole core (RMS deviation = 0.0272 Å) ensures efficient intermolecular π-stacking and charge percolation pathways [1].

Synthesis of Halogen-Bonded Co-Crystals for Organic Electronics

Exploit the polarized C–I bonds in 3,6-diiodo-9H-carbazole to engineer halogen-bonded co-crystals with electron-rich co-formers (e.g., pyridine derivatives). Such co-crystals can exhibit enhanced charge-transfer characteristics and tunable photoluminescence. The near-planar geometry of the diiodocarbazole molecule facilitates the formation of extended supramolecular networks with predictable packing motifs, which are essential for reproducible device fabrication [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-diiodo-9H-carbazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.